BenchChemオンラインストアへようこそ!

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

HIV-2 Antiretroviral Selectivity

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, a family of heterocyclic amides featuring a benzothiazole core linked via an imine bridge to a substituted benzoyl moiety. This class has demonstrated tractable biological activity across several target families, including antiviral, anticancer, and neurodegenerative disease targets, yet individual members often exhibit highly differentiated selectivity profiles.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 391876-39-4
Cat. No. B2836000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS391876-39-4
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C17H16N2O3S/c1-19-11-7-4-5-10-14(11)23-17(19)18-16(20)15-12(21-2)8-6-9-13(15)22-3/h4-10H,1-3H3
InChIKeyNNFCZWUQDCFPQU-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Spotlight: (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 391876-39-4) – A Benzothiazole-Benzamide Scaffold for Focused Library Design


(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, a family of heterocyclic amides featuring a benzothiazole core linked via an imine bridge to a substituted benzoyl moiety [1]. This class has demonstrated tractable biological activity across several target families, including antiviral, anticancer, and neurodegenerative disease targets, yet individual members often exhibit highly differentiated selectivity profiles [2][3]. Limited truly head-to-head comparative data are publicly available for this specific compound against its nearest analogs; therefore procurement decisions should be guided by class-level structure-activity relationship (SAR) inferences and direct experimental validation.

Why (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Cannot Be Replaced by an In-Class Analog Without Experimental Verification


The benzothiazole-benzamide chemotype exhibits extreme sensitivity to substitution patterns. In the LRRK2 inhibitor series described in patent EP3842422A1, shifting the methoxy substituent from one position to another on the benzothiazole ring caused a >100-fold change in inhibitory potency [1]. Similarly, the alkaline phosphatase isozyme selectivity (h-TNAP vs h-IAP vs h-PLAP) of thiazol-2-ylidene-benzamides varies dramatically with minor modifications to the benzamide ring [2]. The HIV-2-specific antiretroviral activity reported for this chemotype underscores a selectivity pattern that is highly dependent on precise substituent identity [3]. Therefore, a general claim of class equivalence is scientifically unfounded; interchangeable use of analogs without comparative bioactivity data risks selecting a compound with entirely divergent target engagement, potency, or therapeutic window.

Quantitative Differentiation Evidence for (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


HIV-2-Selective Antiviral Activity: Implication for the 2,6-Dimethoxybenzothiazole Scaffold

The parent series of thiazol-2-ylidene-benzamides demonstrated antiretroviral activity restricted to HIV-2 with no detectable inhibition of HIV-1 in MT-4 cell-based assays [1]. While the specific (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide compound was not individually reported, the series average EC50 values for HIV-2 ranged between 12 and 45 μM, compared to >100 μM against HIV-1. This contrasts with standard nucleoside reverse transcriptase inhibitors such as zidovudine, which are active against both HIV-1 and HIV-2.

HIV-2 Antiretroviral Selectivity

Alkaline Phosphatase h-TNAP Inhibition Potency Achievable Within the Benzothiazole-Benzamide Scaffold

A closely related analog, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (compound 2e), achieved an IC50 of 0.079 ± 0.002 μM against human tissue-nonspecific alkaline phosphatase (h-TNAP), representing a >250-fold potency improvement over the reference inhibitor levamisole (IC50 ~20 μM) [1]. The (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide shares the same thiazol-2-ylidene-benzamide core and is thus positioned within a scaffold capable of sub-micromolar h-TNAP inhibition.

Alkaline phosphatase h-TNAP Anticancer

LRRK2 Inhibition for Neurodegenerative Disease: Substitution-Specific Potency Within the Benzothiazole-Benzamide Series

Patent EP3842422A1 discloses benzothiazole-benzamide derivatives as LRRK2 inhibitors with IC50 values ranging from 0.5 nM to 5 μM against wild-type and G2019S mutant LRRK2 [1]. The position and nature of substituents on the benzothiazole ring critically modulate potency: 4-methoxy-substituted analogs showed >100-fold lower potency than 6-methoxy analogs in biochemical LRRK2 TR-FRET assays. (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide contains a unique 2,6-dimethoxy substitution pattern not explicitly exemplified in the patent, therefore its precise LRRK2 activity remains uncharacterized and must be determined experimentally.

LRRK2 Parkinson's disease Neurodegeneration

Recommended Application Scenarios for (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 391876-39-4)


Design of HIV-2-Specific Antiviral Probe Libraries

Leverage the reported HIV-2 selectivity of the thiazol-2-ylidene-benzamide class [1] to synthesize and screen focused libraries based on the (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide scaffold. This compound serves as a building block for generating analogs to explore the structural determinants of HIV-2 vs HIV-1 discrimination, filling a critical gap in HIV-2 drug discovery where no selective inhibitors exist.

Alkaline Phosphatase Isozyme Selectivity Profiling

Build on the demonstrated sub-micromolar h-TNAP inhibition achievable within this scaffold [1] by profiling (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide against a panel of alkaline phosphatase isozymes (h-TNAP, h-IAP, h-PLAP, h-GCAP). The unique 2,6-dimethoxy substitution pattern may confer isozyme selectivity advantages not observed in the reported 2e analog, providing novel chemical biology probes for studying AP isozyme function in cancer.

LRRK2 Inhibitor Hit Identification and Selectivity Screening

Given the >100-fold potency differences observed between positional isomers in LRRK2 inhibition [1], (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide should be screened against wild-type LRRK2 and G2019S mutant in biochemical and cellular assays to determine whether the 2,6-dimethoxy configuration produces a distinct selectivity profile relative to exemplified analogs, potentially identifying a novel starting point for Parkinson's disease drug discovery.

Quote Request

Request a Quote for (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.